molecular formula C17H15N3O3S2 B2780190 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[b]thiophene-2-carboxamide CAS No. 2034338-04-8

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2780190
CAS No.: 2034338-04-8
M. Wt: 373.45
InChI Key: AUDSMBGNEBYIDJ-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole 1,1-dioxide core fused with a benzo[b]thiophene carboxamide moiety. This compound’s synthesis likely involves cyclization and condensation steps analogous to methods used for structurally related thiadiazole derivatives, such as those reported in and .

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-19-13-8-7-12(10-14(13)20(2)25(19,22)23)18-17(21)16-9-11-5-3-4-6-15(11)24-16/h3-10H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDSMBGNEBYIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4S3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C17H16N6O3SC_{17}H_{16}N_{6}O_{3}S with a molecular weight of 384.4 g/mol. It features a unique structure that includes a benzo[b]thiophene moiety fused with a thiadiazole ring, contributing to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₆N₆O₃S
Molecular Weight384.4 g/mol
CAS Number2034544-18-6

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar benzothiophene derivatives act as effective inhibitors of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 2.6 µM to 8 µM depending on the substituents present on the benzothiophene ring .

Cytotoxicity and Selectivity

While demonstrating potent antimicrobial activity, these compounds also exhibit varying levels of cytotoxicity against eukaryotic cells. The selectivity index (SI), calculated as the ratio of MIC to the cytotoxic concentration (TC50), is crucial for assessing the therapeutic potential of these compounds. For example, some derivatives have shown a SI of less than 0.5, indicating significant cytotoxic effects at concentrations close to their antimicrobial activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substitutions on the benzothiophene ring. The presence of electron-donating groups tends to enhance activity against M. tuberculosis, while electron-withdrawing groups may reduce it. For example:

Substituent TypeEffect on Activity
Electron DonatingIncreases potency
Electron WithdrawingDecreases potency

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological efficacy of this compound and its analogs:

  • Anti-Tubercular Activity : A study demonstrated that compounds with similar structures showed MIC values against M. tuberculosis ranging from 3 µM to 8 µM. Notably, the compound's structural modifications significantly impacted both its antimicrobial potency and cytotoxicity .
  • Cytotoxicity Assessment : In vitro tests using Vero cell lines indicated that while many derivatives displayed promising anti-tubercular activity, they also exhibited high cytotoxicity (TC50 values often below 10 µM), necessitating further optimization for therapeutic use .

Comparison with Similar Compounds

Structural Analogues

2.1.1 Thiadiazole-2-carboxamide Derivatives ()
Compounds like N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a) share the thiadiazole-carboxamide backbone but lack the benzo[c]thiadiazole dioxido and benzo[b]thiophene moieties. The absence of the sulfone group in 3a reduces polarity, which may explain its lower aqueous solubility compared to the target compound.

2.1.2 Thiadiazine Dioxides () 3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxides (7) feature a thiadiazine-dioxide scaffold but replace the carboxamide group with dimethylamino substituents. This structural difference likely alters biological activity; sulfonamide-containing analogues (e.g., compound 11 in ) exhibit distinct reactivity due to enhanced electrophilicity.

2.1.3 Thiazole-Based Carboxamides () N-(5-ethylamino)-2,5-dihydro-1,3-thiazol-2-yl derivatives prioritize thiazole rings over thiadiazoles.

Key Observations :

  • Sulfone groups (as in the target compound and ’s derivatives) increase metabolic stability but may reduce oral bioavailability due to higher polarity.

Q & A

Q. What techniques validate its mechanism of action in target binding?

  • Validation : Surface plasmon resonance (SPR) measures binding kinetics (ka/kd) to purified proteins. Fluorescence polarization assays quantify displacement of reference inhibitors (e.g., celecoxib for COX-2) .

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